5-(4-fluoro-3-nitrophenyl)-2H-tetrazole
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Overview
Description
5-(4-fluoro-3-nitrophenyl)-2H-tetrazole is a chemical compound that features a tetrazole ring substituted with a 4-fluoro-3-nitrophenyl group
Scientific Research Applications
5-(4-fluoro-3-nitrophenyl)-2H-tetrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in materials science for the development of new polymers and advanced materials with unique properties.
Mechanism of Action
Target of Action
It’s known that similar compounds are used for biomolecule immobilization and bioconjugation . These compounds interact with a variety of targets, including proteins, peptides, nucleic acids, and solid surfaces .
Mode of Action
The compound acts as a photolinker, producing a chemical linkage upon photo-irradiation . It’s historically known as 1-fluoro-2-nitro-4-azidobenzene (FNAB), a photolinker used for photoaffinity labeling . The FNAB-activated surface was found to conjugate a biomolecule without any catalyst, reagent, or modification .
Biochemical Pathways
It’s known that similar compounds are involved in the process of cross-linking, immobilization, surface modification, and labeling of biomolecules .
Result of Action
Similar compounds have been used for surface engineering, immobilization of biomolecules such as antibodies, enzymes, cells, carbohydrates, oligonucleotides, and dna aptamers, and rapid diagnostics .
Action Environment
It’s known that similar compounds can react with versatile polymers and biomolecules, suggesting that they may be influenced by the chemical environment .
Biochemical Analysis
Biochemical Properties
5-(4-fluoro-3-nitrophenyl)-2H-tetrazole plays a significant role in biochemical reactions, particularly in the context of bioconjugation and immobilization of biomolecules. This compound interacts with various enzymes, proteins, and other biomolecules through covalent bonding facilitated by its reactive functional groups. For instance, it can form stable linkages with primary amines, sulfhydryls, and carboxyl groups present on proteins and peptides. The nature of these interactions often involves the formation of covalent bonds, which can be utilized for labeling, cross-linking, and surface modification of biomolecules .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it has been observed to impact the activity of certain kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins. Additionally, this compound can induce oxidative stress in cells, which may result in the activation of stress response pathways and changes in metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules, thereby altering their structure and function. This compound can act as an enzyme inhibitor by binding to the active site of enzymes and preventing substrate binding. Additionally, it can activate certain enzymes by inducing conformational changes that enhance their catalytic activity. The binding interactions of this compound with biomolecules are often mediated by its reactive functional groups, which facilitate the formation of stable covalent linkages .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and photodegradation when exposed to water and light, respectively. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition or activation of enzymes and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can modulate cellular processes without causing significant toxicity. At high doses, it can induce adverse effects such as cytotoxicity, oxidative stress, and inflammation. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. Toxicological studies have indicated that the safety margin for this compound is relatively narrow, necessitating careful dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules. Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters. Once inside the cell, this compound can bind to intracellular proteins, which can influence its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can be targeted to specific organelles, such as the mitochondria or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications. The localization of this compound can affect its activity and function, as it may interact with organelle-specific enzymes and proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole typically involves the reaction of 4-fluoro-3-nitroaniline with sodium azide under acidic conditions. The reaction proceeds through the formation of an intermediate diazonium salt, which subsequently undergoes cyclization to form the tetrazole ring. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially incorporating continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-fluoro-3-nitrophenyl)-2H-tetrazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cycloaddition: The tetrazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Substitution: Nucleophiles (amines, thiols), solvents like dimethyl sulfoxide or acetonitrile, elevated temperatures.
Cycloaddition: Various dienophiles or dipolarophiles, solvents like toluene or dichloromethane, room temperature to reflux conditions.
Major Products Formed
Reduction: 5-(4-fluoro-3-aminophenyl)-2H-tetrazole.
Substitution: 5-(4-substituted-3-nitrophenyl)-2H-tetrazole derivatives.
Cycloaddition: New heterocyclic compounds with potential biological activity.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-3-nitrophenyl azide: Similar in structure but with an azide group instead of a tetrazole ring.
5-(4-chloro-3-nitrophenyl)-2H-tetrazole: Similar but with a chloro group instead of a fluoro group.
5-(4-fluoro-3-aminophenyl)-2H-tetrazole: The reduced form of 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole.
Uniqueness
This compound is unique due to the combination of its fluoro and nitro substituents, which can significantly influence its reactivity and potential applications. The presence of the tetrazole ring also imparts unique properties, such as increased stability and the ability to participate in various cycloaddition reactions.
Properties
IUPAC Name |
5-(4-fluoro-3-nitrophenyl)-2H-tetrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN5O2/c8-5-2-1-4(3-6(5)13(14)15)7-9-11-12-10-7/h1-3H,(H,9,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJQZCDGMQSNKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NNN=N2)[N+](=O)[O-])F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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